molecular formula C10H16Cl2N2 B15305119 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Cat. No.: B15305119
M. Wt: 235.15 g/mol
InChI Key: VWDMIGVWORSJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency . These methods allow for the precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines .

Mechanism of Action

The mechanism of action of 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties . Molecular docking studies have shown that the compound fits well into the binding pocket of the GABA receptor, stabilizing its active conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for various receptors. This uniqueness makes it a valuable compound for studying the structure-activity relationships of benzodiazepines and for developing new therapeutic agents .

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-8-2-3-10-9(6-8)7-11-4-5-12-10;;/h2-3,6,11-12H,4-5,7H2,1H3;2*1H

InChI Key

VWDMIGVWORSJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCCNC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.